molecular formula C15H21ClN4O3 B6241523 tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1690979-77-1

tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B6241523
CAS No.: 1690979-77-1
M. Wt: 340.8
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Description

tert-Butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridazine moiety, and a diazepane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridazine Intermediate: The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine.

    Coupling with Diazepane: The 6-chloropyridazine is then coupled with 1,4-diazepane under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Introduction of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the pyridazine moiety.

    Hydrolysis: The ester linkage in the tert-butyl carboxylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
  • tert-Butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate
  • tert-Butyl 6-chloropyridazine-3-carboxylate

Uniqueness

tert-Butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties

Properties

CAS No.

1690979-77-1

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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